4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile
Overview
Description
4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile is a heterocyclic compound that features a triazole ring fused with a benzonitrile moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the 1,2,4-triazole nucleus have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
1,2,3-triazoles, a related class of compounds, are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .
Biochemical Pathways
It’s worth noting that 1,2,4-triazoles have a significant chelating activity due to the presence of unpaired electrons on the nitrogen atom, which enhances its biological spectrum .
Pharmacokinetics
A related study on 1,2,3-triazole hybrids with amine-ester functionality indicated that these compounds possess a favorable adme profile .
Result of Action
1,2,4-triazole hybrids have been found to exhibit weak to high cytotoxic activities against tumor cell lines .
Action Environment
It’s worth noting that the stability of 1,2,3-triazoles against metabolic degradation contributes to their enhanced biocompatibility .
Biochemical Analysis
Biochemical Properties
4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial in cell signaling pathways. The interaction between this compound and these enzymes often involves the formation of hydrogen bonds and hydrophobic interactions, leading to the inhibition of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, thereby altering gene expression patterns. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to the active site of enzymes, leading to enzyme inhibition. This binding is often facilitated by hydrogen bonds and hydrophobic interactions. Additionally, this compound can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and cellular processes. At higher doses, toxic effects such as cellular apoptosis and organ damage have been observed. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, including hydroxylation and conjugation, leading to the formation of metabolites that may have distinct biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as its lipophilicity and affinity for transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus. Its localization is often directed by specific targeting signals and post-translational modifications. The presence of this compound in these compartments allows it to interact with key biomolecules and modulate cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors.
Attachment of the Benzonitrile Moiety: The triazole intermediate is then reacted with a benzonitrile derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar chemical properties but lacking the benzonitrile moiety.
Benzonitrile: A simpler aromatic nitrile compound without the triazole ring.
4-(5-amino-1H-1,2,4-triazol-3-yl)benzonitrile: A similar compound with a different substitution pattern on the triazole ring.
Uniqueness
4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile is unique due to the combination of the triazole ring and the benzonitrile moiety, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-(5-amino-3-methyl-1,2,4-triazol-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-7-13-10(12)15(14-7)9-4-2-8(6-11)3-5-9/h2-5H,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFTWFWGBQBSNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)N)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247616-92-7 | |
Record name | 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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